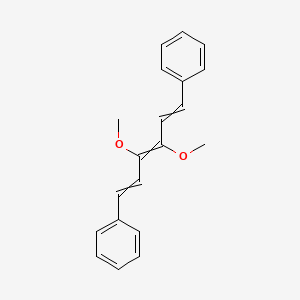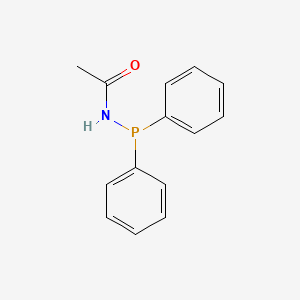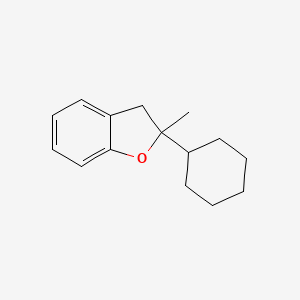![molecular formula C26H20O B12584364 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene CAS No. 646450-13-7](/img/structure/B12584364.png)
1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene is a chemical compound that features a pyrene moiety linked to a phenylprop-2-en-1-yl group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene typically involves the reaction of pyrene with 3-phenylprop-2-en-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium hydroxide or sodium hydroxide
Catalyst: Palladium or copper-based catalysts
Solvent: Organic solvents such as toluene or dimethylformamide (DMF)
Temperature: Elevated temperatures ranging from 80°C to 120°C
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to potential anti-cancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1-(3-phenylprop-2-enyl)oxy-1-silacyclobutane
- 2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane
- (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
Uniqueness
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene is unique due to its combination of a pyrene moiety and a phenylprop-2-en-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
646450-13-7 |
|---|---|
Molekularformel |
C26H20O |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-(3-phenylprop-2-enoxymethyl)pyrene |
InChI |
InChI=1S/C26H20O/c1-2-6-19(7-3-1)8-5-17-27-18-23-14-13-22-12-11-20-9-4-10-21-15-16-24(23)26(22)25(20)21/h1-16H,17-18H2 |
InChI-Schlüssel |
KMYKSPTUJCKLLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)
![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)
![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)




![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
